molecular formula C7H7N3O3S B13796330 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione CAS No. 80037-01-0

6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione

Cat. No.: B13796330
CAS No.: 80037-01-0
M. Wt: 213.22 g/mol
InChI Key: FXIKNHHOILMHKX-NSCUHMNNSA-N
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Description

6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also features a sulfanyl group attached to the triazine ring, along with an oxobut-1-enyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione typically involves multiple steps, starting with the preparation of the triazine ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the oxobut-1-enyl group to a corresponding alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized triazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione involves its interaction with molecular targets in biological systems. The compound’s sulfanyl group and triazine ring can form specific interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-oxobut-1-enylsulfanyl)-2H-1,2,4-triazine-3,5-dione is unique due to its combination of a triazine ring and an oxobut-1-enylsulfanyl group

Properties

CAS No.

80037-01-0

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

6-[(E)-3-oxobut-1-enyl]sulfanyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H7N3O3S/c1-4(11)2-3-14-6-5(12)8-7(13)10-9-6/h2-3H,1H3,(H2,8,10,12,13)/b3-2+

InChI Key

FXIKNHHOILMHKX-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/SC1=NNC(=O)NC1=O

Canonical SMILES

CC(=O)C=CSC1=NNC(=O)NC1=O

Origin of Product

United States

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